An In-depth Technical Guide to 6-Azido-6-deoxy-D-glucose: Properties, Synthesis, and Applications in Chemical Biology
An In-depth Technical Guide to 6-Azido-6-deoxy-D-glucose: Properties, Synthesis, and Applications in Chemical Biology
This guide provides a comprehensive technical overview of 6-Azido-6-deoxy-D-glucose (6AzGlc), a pivotal tool in modern chemical biology and drug discovery. We will delve into its core chemical properties, synthesis, and its significant applications as a metabolic chemical reporter for studying glycosylation and protein-specific glycation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful molecule in their work.
Core Chemical and Physical Properties
6-Azido-6-deoxy-D-glucose is a synthetic derivative of D-glucose where the primary hydroxyl group at the C6 position is replaced by an azide group.[1][2] This seemingly simple modification imbues the molecule with a bioorthogonal handle, the azide, which allows for its selective chemical ligation to probes or other molecules in complex biological systems.[3][4][5]
Structural and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | [1] |
| Molecular Formula | C₆H₁₁N₃O₅ | [1][2] |
| Molecular Weight | 205.17 g/mol | [1][2] |
| CAS Number | 20847-05-6 | [1] |
| Appearance | Solid powder | |
| Optical Activity | [α]/D +59.0±3.0°, c = 0.2 in H₂O | |
| Storage Temperature | 2-8°C |
Synthesis of 6-Azido-6-deoxy-D-glucose
The synthesis of 6-Azido-6-deoxy-D-glucose and its derivatives typically starts from a protected D-glucose precursor. A common strategy involves the selective activation of the primary hydroxyl group at the C6 position, followed by nucleophilic substitution with an azide source.
A generalized synthetic workflow is as follows:
-
Protection of Hydroxyl Groups: To ensure regioselectivity, the hydroxyl groups at C1, C2, C3, and C4 of D-glucose are often protected. A common protecting group is the isopropylidene group, forming 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.[6]
-
Activation of the C6 Hydroxyl Group: The primary hydroxyl group at the C6 position is then selectively activated to create a good leaving group. This is commonly achieved through tosylation (using p-toluenesulfonyl chloride) or mesylation.[6]
-
Nucleophilic Substitution with Azide: The activated C6 position undergoes nucleophilic substitution with an azide salt, such as sodium azide (NaN₃), to introduce the azido group.[6]
-
Deprotection: Finally, the protecting groups are removed under appropriate conditions to yield 6-Azido-6-deoxy-D-glucose.
Caption: Generalized synthetic workflow for 6-Azido-6-deoxy-D-glucose.
This multi-step synthesis allows for the efficient and regioselective introduction of the azide functionality, paving the way for its diverse applications.[7]
Applications in Metabolic Labeling and Bioconjugation
The primary utility of 6-Azido-6-deoxy-D-glucose lies in its role as a metabolic chemical reporter.[8][9] When introduced to living cells or organisms, its per-O-acetylated form (Ac₄6AzGlc) is cell-permeable and can be metabolized by cellular machinery.[8][9]
Probing Glycosylation and O-GlcNAc Transferase (OGT) Promiscuity
A significant application of 6AzGlc is in the study of O-GlcNAcylation, a dynamic post-translational modification where N-acetylglucosamine (GlcNAc) is attached to serine and threonine residues of nuclear and cytoplasmic proteins.
It has been demonstrated that cells treated with Ac₄6AzGlc incorporate the azido-sugar into a variety of proteins.[8][9] This occurs through the metabolic conversion of 6AzGlc into UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc), which then acts as a substrate for O-GlcNAc transferase (OGT).[8][9] This finding has been instrumental in revealing the substrate promiscuity of OGT, which was previously thought to be highly specific for UDP-GlcNAc.[8][9]
Experimental Workflow: Metabolic Labeling and Detection
The general workflow for metabolic labeling of glycoproteins using 6AzGlc involves the following steps:
-
Incubation: Living cells are incubated with the acetylated, cell-permeable form of 6-Azido-6-deoxy-D-glucose (Ac₄6AzGlc).
-
Metabolic Incorporation: Cellular enzymes process Ac₄6AzGlc, leading to the formation of UDP-6AzGlc, which is then incorporated into glycoproteins by OGT.
-
Cell Lysis: The cells are lysed to release the labeled proteins.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified proteins are then detected by reacting them with a probe containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3][4][5][10] The probe can be a fluorophore for imaging or biotin for enrichment and subsequent proteomic analysis.[8]
Caption: Workflow for metabolic labeling and detection using 6AzGlc.
Visualization of Protein-Specific Glycation
Beyond enzymatic incorporation, 6AzGlc has also been developed as a novel chemical reporter to visualize non-enzymatic protein glycation in living cells.[11] This is particularly relevant for studying the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases.
In a targeted approach, after a protein is glycated by 6AzGlc, specifically designed DNA probes can be attached to both the glycation adduct and the target protein.[11] The proximity of these probes can then trigger a fluorescence resonance energy transfer (FRET) signal, allowing for the visualization of glycation on specific proteins like PD-L1 and integrin.[11]
Broader Applications in Drug Development and Glycobiology
The ability to track glucose uptake and metabolism makes 6-Azido-6-deoxy-D-glucose a valuable tool in drug discovery.[12] For instance, it can be used to study glucose utilization in cancer cells, which often exhibit altered metabolic pathways. Furthermore, its UDP-activated form, UDP-6-azido-6-deoxy-D-glucose, serves as a versatile building block for the synthesis of more complex glycoconjugates and probes for glycobiology research.[][14]
Safety and Handling
6-Azido-6-deoxy-D-glucose is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid compound.
Conclusion
6-Azido-6-deoxy-D-glucose has emerged as a cornerstone of chemical biology, providing researchers with an elegant and powerful tool to investigate fundamental biological processes. Its ability to be metabolically incorporated into cellular glycans and subsequently detected via bioorthogonal chemistry has shed new light on the promiscuity of glycosyltransferases and enabled the visualization of protein-specific glycation. As research in glycobiology and metabolic pathways continues to advance, the applications of 6AzGlc and its derivatives are poised to expand, further solidifying its importance in both basic research and drug development.
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Zaro, J. A., et al. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 12(11), 2933–2941. [Link]
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